Ethyl 2-(2-aminoethylamino)acetate
Description
Ethyl 2-(2-aminoethylamino)acetate is a bifunctional ligand containing both amino and ester groups. Its structure features a central glycine backbone substituted with an ethyl ester and a 2-aminoethylamine group. This compound is notable in coordination chemistry, particularly in forming stable complexes with transition metals such as Pt(II/IV), Ni(II), Cr(III), and Co(III) . Its synthesis typically involves alkylation and amidation reactions, as inferred from analogous methods for related esters (e.g., Ethyl 2-(4-aminophenoxy)acetate in ). The compound’s dual functionality (amino and ester) enables diverse applications in catalysis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
ethyl 2-(2-aminoethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-2-10-6(9)5-8-4-3-7/h8H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIVBPMKPCQWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427289 | |
| Record name | Ethyl 2-(2-aminoethylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24123-13-5 | |
| Record name | Ethyl 2-(2-aminoethylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-aminoethylamino)acetate can be synthesized through the reaction of ethyl chloroacetate with 1,2-ethanediamine . The reaction typically involves the following steps:
Reaction of Ethyl Chloroacetate with 1,2-Ethanediamine: This step involves the nucleophilic substitution of the chloro group in ethyl chloroacetate by the amine group in 1,2-ethanediamine.
Purification: The product is then purified through recrystallization or distillation to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminoethylamino)acetate undergoes various types of chemical reactions, including:
Oxidation: The primary and secondary amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides such as methyl iodide or ethyl bromide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Ethyl 2-(2-aminoethylamino)acetate has been investigated for its potential antimicrobial properties. Research indicates that similar compounds exhibit activity against various mycobacterial species, suggesting that this compound could be a candidate for developing new antimycobacterial agents . The compound's structure allows it to interact with biological membranes, which may enhance its efficacy as an antimicrobial agent.
Drug Development
The compound serves as a precursor in the synthesis of various pharmaceuticals. It is involved in the development of new derivatives of benzodiazepines, which are widely used for their sedative and anxiolytic properties. The synthesis process often includes reaction intermediates derived from this compound, emphasizing its relevance in drug formulation .
Materials Science
Polymeric Applications
In materials science, this compound is utilized as a ligand in the preparation of polymeric complexes. It has been shown to form coordination polymers with metals such as platinum and nickel, which can be used in catalysis and electronic applications . These complexes exhibit unique properties that can be harnessed for developing advanced materials.
Surfactants and Coatings
The compound is also employed in producing surfactants and coatings. Its amphiphilic nature makes it suitable for formulating cationic surfactants used in textile finishing and fabric softeners. These applications leverage the compound's ability to modify surface properties, enhancing the performance of textile products .
Environmental Applications
Biodegradation Studies
this compound is used in studies examining the biodegradation of amines in hypersaline environments. This research is crucial for understanding how organic compounds behave in extreme conditions and their potential impact on ecosystems . The compound's role as a model substrate helps elucidate the pathways and mechanisms involved in biodegradation processes.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which ethyl 2-(2-aminoethylamino)acetate exerts its effects involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and covalent bonds, depending on the specific reaction conditions and targets involved. The primary and secondary amine groups play a crucial role in these interactions, facilitating various chemical transformations .
Comparison with Similar Compounds
Ethyl 2-[(2-hydroxyethyl)amino]acetate (CAS 395058-87-4)
- Structure : Replaces the terminal amine with a hydroxyl group.
- Formula: C₆H₁₃NO₃.
- Key Differences : The hydroxyl group reduces basicity compared to the primary amine in the target compound, altering its metal-coordination behavior.
- Applications : Primarily used in organic synthesis and as an intermediate in pharmaceutical manufacturing .
Ethyl 2-(diethylamino)-2-phenylacetate (CAS 2059944-97-5)
- Structure: Features a diethylamino group and a phenyl substituent.
- Formula: C₁₄H₂₁NO₂.
- Key Differences: The bulky diethylamino and phenyl groups hinder coordination with metals but enhance lipophilicity, making it suitable for drug delivery systems.
- Applications : Acts as a precursor for phenylacetone synthesis in forensic research .
2-(Dimethylamino)ethyl Acetate (CAS 1421-89-2)
Ethyl 2-methylacetoacetate (CAS 609-14-3)
- Structure : Contains a methyl-substituted acetoacetate backbone.
- Formula : C₇H₁₂O₃.
- Key Differences: The β-ketoester group enables keto-enol tautomerism, unlike the stable aminoethylamino group in the target compound.
- Applications : Widely used in Claisen condensations and as a precursor for heterocyclic compounds .
Ethyl 2-[(2-phenylacetyl)amino]acetate (CAS 4838-35-1)
- Structure : Incorporates a phenylacetyl amide group.
- Formula: C₁₂H₁₅NO₃.
- Key Differences : The amide linkage reduces reactivity toward metal ions but enhances stability under physiological conditions.
- Applications : Investigated in peptide mimetics and prodrug design .
Physicochemical and Functional Comparison
Reactivity and Metal Coordination
- This compound: Forms stable octahedral complexes with Pt(II/IV), as demonstrated in anticancer studies.
- Contrast with Simpler Analogs: Compounds like 2-(dimethylamino)ethyl acetate lack the multidentate capability, limiting their use to monodentate coordination or non-coordination applications .
Biological Activity
Ethyl 2-(2-aminoethylamino)acetate, a compound with the molecular formula , has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by its aminoethylamino functional group, which contributes to its biological interactions. The synthesis typically involves the reaction of ethyl acetate with aminoethylamine under controlled conditions. The resulting compound can be further modified to enhance its pharmacological properties.
Biological Activities
The biological activity of this compound is multifaceted, encompassing antimicrobial, anti-inflammatory, and potential anticancer properties.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives can achieve minimum inhibitory concentration (MIC) values ranging from 3.125 to 200 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
| Microorganism | MIC (µg/mL) |
|---|---|
| S. aureus | 3.125 - 50 |
| B. cereus | 6.25 - 100 |
| E. coli | 12.5 - 200 |
| P. aeruginosa | 25 - 150 |
2. Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity suggests potential therapeutic applications in treating conditions such as arthritis or other inflammatory disorders.
3. Anticancer Potential
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, some compounds have shown moderate cytotoxicity in cancer cell lines with IC50 values indicating effective concentrations for inhibiting cell proliferation .
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives in clinical settings:
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Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of synthesized derivatives against a panel of bacteria and fungi, confirming their potential as effective agents in combating resistant strains . -
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that specific derivatives significantly reduced the production of inflammatory markers in macrophage cultures, supporting their use as anti-inflammatory agents .
Research Findings
Recent research has focused on optimizing the biological activity of this compound through structural modifications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
